molecular formula C12H11NO4 B1222539 Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate CAS No. 7101-90-8

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Cat. No. B1222539
CAS RN: 7101-90-8
M. Wt: 233.22 g/mol
InChI Key: JFWIAQNNAPXWLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The novel one-pot synthesis of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been explored through the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been described as suitable and efficient, confirming the structure through elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction, highlighting the importance of intramolecular hydrogen bonding (Kovalenko et al., 2019).

Molecular Structure Analysis

The crystal structure of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was stabilized through intermolecular hydrogen bonds. The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group was observed, which is crucial for understanding the molecular stability and reactivity of such compounds (Kovalenko et al., 2019).

Chemical Reactions and Properties

The consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate by CH3I has been investigated to establish the regioselectivity of the reaction. This process led to the formation of both O- and N-methylation products, with the O-methylated product predominating. The structures of the synthesized compounds were confirmed by elemental analysis, NMR, LC/MS, and X-ray diffraction. These findings are vital for designing and synthesizing combinatorial libraries of related molecules (Kovalenko et al., 2020).

Physical Properties Analysis

Physical properties such as UV/Vis and IR spectra of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate compounds have been described, providing insights into the electronic structure and functional groups' interactions within these molecules. Such analyses are crucial for understanding the behavior of these compounds under various conditions (Kovalenko et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate derivatives, have been explored through synthetic routes and reactions with various reagents. The regioselectivity and outcome of these reactions provide a foundation for further functionalization and application of these compounds in different chemical contexts (Kovalenko et al., 2020).

Scientific Research Applications

8-Hydroxyquinolines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative of 8-HQ being used and the context of its application. This could involve in vitro testing, animal models, or clinical trials in the case of drug development .
  • Results or Outcomes : Numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity . Several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

4-Hydroxy-2-quinolones

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Hydroxy-2-quinolones are an important group of compounds with rich and diverse biological activities. These compounds play an important role in organic chemistry, since related structures have shown very diverse biological and pharmaceutical activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative of 4-Hydroxy-2-quinolone being used and the context of its application. This could involve synthetic chemistry techniques to create new derivatives or biological testing to evaluate their activities .
  • Results or Outcomes : This class of heterocycles has been found in various naturally occurring compounds and have shown unique biological activities .

Quinolines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative of quinoline being used and the context of its application. This could involve in vitro testing, animal models, or clinical trials in the case of drug development .
  • Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .

Quinolines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative of quinoline being used and the context of its application. This could involve in vitro testing, animal models, or clinical trials in the case of drug development .
  • Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds. In particular, the pyranoquinoline ring system has gained considerable attention .

properties

IUPAC Name

methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWIAQNNAPXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Xiang, L Li, Z Dai, X Meng, R Li, J Zhang… - Catalysis Science & …, 2018 - pubs.rsc.org
… to form a brown solid of methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate. Yield: 1.93 g (… Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate (1.17 g, 0.005 mol) was dissolved in 48…
Number of citations: 3 pubs.rsc.org
S Chen, K Li, H Liu, J Zhang, T Peng - Catalysis Science & Technology, 2022 - pubs.rsc.org
… After filtration, the product was recrystallized with water to obtain a grey-green methyl 4-hydroxy-8methoxyquinoline-2-carboxylate solid, which (1.17 g, 5.0 mmol) was dissolved in 48% …
Number of citations: 6 pubs.rsc.org

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